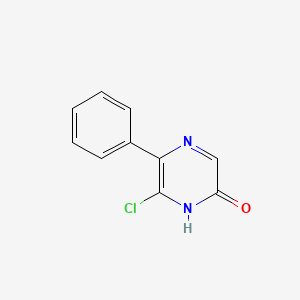

6-Chloro-5-phenylpyrazin-2(1H)-one

Description

Structure

3D Structure

Properties

CAS No. |

64163-14-0 |

|---|---|

Molecular Formula |

C10H7ClN2O |

Molecular Weight |

206.63 g/mol |

IUPAC Name |

6-chloro-5-phenyl-1H-pyrazin-2-one |

InChI |

InChI=1S/C10H7ClN2O/c11-10-9(12-6-8(14)13-10)7-4-2-1-3-5-7/h1-6H,(H,13,14) |

InChI Key |

BSKNPKALLWHMFQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(NC(=O)C=N2)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 6 Chloro 5 Phenylpyrazin 2 1h One and Its Derivatives

Precursor Synthesis Strategies for Pyrazinone Core Development

The construction of the pyrazinone ring system is a foundational aspect of accessing compounds like 6-Chloro-5-phenylpyrazin-2(1H)-one. The strategies often involve the initial synthesis of key building blocks, including pyrazine (B50134) carboxylic acid derivatives and chlorinated pyrazine intermediates.

Synthesis of Pyrazine Carboxylic Acid Derivatives

The synthesis of pyrazine carboxylic acid derivatives serves as a crucial first step in many routes toward complex pyrazinones. These derivatives are versatile intermediates that can be further modified.

One common approach involves the condensation of substituted pyrazine-2-carboxylic acids with various amines to form amides. For instance, a series of N-phenylpyrazine-2-carboxamides were synthesized by reacting the corresponding acid chlorides with ring-substituted anilines. semanticscholar.orgsciforum.netmdpi.comnih.gov The initial step is the conversion of the carboxylic acid to its more reactive acid chloride, typically using thionyl chloride (SOCl₂) in a solvent like toluene (B28343) under reflux. sciforum.netmdpi.com The resulting crude acyl chloride is then reacted with the desired amine in the presence of a base, such as pyridine (B92270) in acetone, to yield the final amide. semanticscholar.orgmdpi.com

Another strategy for creating pyrazine-2-carboxylic acid derivatives utilizes coupling agents to facilitate the amide bond formation. In one example, propyl phosphonic anhydride (B1165640) (T3P) was used as a coupling reagent to synthesize a novel series of pyrazine-2-carboxylic acid derivatives from substituted pyrazine-2-carboxylic acids and various piperazines. rjpbcs.com The reaction is typically carried out in an inert nitrogen atmosphere using a solvent like DMF with a base such as diisopropylethyl amine. rjpbcs.com

The Yamaguchi esterification is another method employed for the synthesis of pyrazine-2-carboxylic acid derivatives. researchgate.net This process involves the formation of a mixed anhydride from the carboxylic acid, which then reacts with an alcohol in the presence of a stoichiometric amount of DMAP (4-dimethylaminopyridine) to generate the ester. researchgate.net

A different synthetic route to pyrazine carboxylic acid starts from acrylic acid. google.com This multi-step process involves:

Reaction of acrylic acid with bromine in dichloromethane (B109758) to form an intermediate.

Subsequent reaction with ammonia (B1221849) in dehydrated alcohol.

Reaction with methylglyoxal, also in dehydrated alcohol.

Finally, dehydrogenation using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in dichloromethane to yield the pyrazine carboxylic acid. google.com

Preparation of Chlorinated Pyrazine Intermediates

Chlorinated pyrazines are key precursors for the target compound, this compound. The introduction of chlorine atoms onto the pyrazine ring can be achieved through various methods.

One of the most direct methods involves the treatment of pyrazinone precursors with a chlorinating agent. Diketopiperazines (2,5-piperazinediones), which are readily available from the dehydration of amino acids, can be converted into chloro-substituted pyrazines. nih.govrsc.org Heating diketopiperazines with phosphoryl chloride (POCl₃) affords a mixture of mono- and dichloropyrazines. nih.gov These chloropyrazines can then be transformed into the corresponding 2(1H)-pyrazinones. nih.govrsc.org

For the synthesis of more complex chlorinated pyrazines, multi-step sequences starting from simpler pyrazines are often employed. For example, 3,6-dichloropyrazine-2-carbonitrile (B1371311) was prepared in a four-step sequence starting from 2-aminopyrazine. mdpi.com The sequence involved:

Regioselective chlorination of the pyrazine ring.

Bromination using N-Bromosuccinimide (NBS).

Palladium-catalyzed cyanation.

A Sandmeyer diazotization/chlorination sequence. mdpi.com

In another example, 5-hydroxypyrazine-2-carboxylic acid serves as a starting material for the synthesis of 5-chloro-N-phenylpyrazine-2-carboxamides. mdpi.comnih.govresearchgate.netbohrium.com The reaction with thionyl chloride (SOCl₂) not only converts the carboxylic acid to the acyl chloride but also simultaneously substitutes the 5-hydroxy group with a chlorine atom. mdpi.comnih.gov

Selective halogenation is also a valuable tool. Starting from 6-chloro-2-aminopyrazine, selective iodination at the 5-position can be achieved using N-iodosuccinimide (NIS). nih.gov This creates a 6-chloro-5-iodopyrazine intermediate, which allows for differential reactivity at the two halogenated positions in subsequent cross-coupling reactions. nih.gov

Direct Synthetic Routes to the this compound Core

While a specific, one-pot synthesis for this compound is not extensively detailed in the provided research, its synthesis can be inferred from established methods for constructing the 2(1H)-pyrazinone core.

A prominent method for forming the pyrazinone ring is the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound. udg.edu To obtain the 5-phenyl substituted core, an α-phenylglycine amide could be condensed with a suitable chlorinated 1,2-dicarbonyl compound. The reaction typically requires refluxing in acetic acid followed by an oxidation step, for example, with manganese dioxide, to achieve aromatization. udg.edu

Another versatile approach starts with α-aminonitriles. The treatment of appropriately substituted aminoacetonitriles with oxalyl halides, such as oxalyl bromide or oxalyl chloride, can yield 3,5-dihalopyrazinones. acs.org For the target compound, starting with an α-phenyl-substituted aminoacetonitrile (B1212223) and reacting it with oxalyl chloride could potentially form a 3,5-dichloro-6-phenyl-2(1H)-pyrazinone intermediate, which would then require selective dechlorination. The mechanism involves the initial acylation of the α-aminonitrile, followed by cyclization and subsequent reaction with excess oxalyl halide to introduce the halogen atom. nih.govrsc.org

Furthermore, the synthesis can be approached by building upon a pre-formed pyrazine ring. A plausible route would involve the synthesis of 5-phenylpyrazin-2(1H)-one, followed by chlorination at the 6-position. The chlorination of a pyrazinone ring can be challenging due to potential side reactions, but reagents like phosphoryl chloride or thionyl chloride under controlled conditions are commonly explored for such transformations.

Strategies for Derivatization and Structural Modification

Once the this compound core is synthesized, it can be subjected to various chemical transformations to generate a library of derivatives. These modifications can occur at the nitrogen atom of the pyrazinone ring or at the various substitutable positions on the ring itself.

N-Substitution Reactions on the Pyrazinone Ring System

N-substitution reactions introduce functional groups onto the nitrogen atom of the pyrazinone ring, which can significantly alter the molecule's properties. A general method for N-alkylation involves the reaction of the heterocyclic core with an appropriate alkyl halide in the presence of a base. For instance, in a related indolin-2-one system, N-alkylation was achieved by reacting the parent heterocycle with bromomethylcyanobiphenyl. primescholars.com This type of reaction, using a suitable base to deprotonate the pyrazinone nitrogen, could be applied to introduce various substituents at the N-1 position of this compound.

Modifications at Various Pyrazine Ring Positions

The chlorine atom at the C-6 position and the hydrogen atoms at other positions of the this compound ring are amenable to substitution, allowing for extensive structural diversification.

Substitution of the Chlorine Atom: The chlorine atom at C-6 is a key handle for introducing new functionalities via nucleophilic aromatic substitution or cross-coupling reactions.

Suzuki Coupling: Palladium-catalyzed Suzuki reactions are frequently used to replace the chlorine atom with various aryl or heteroaryl groups. For example, the chlorine atom on a pyrazine ring can be coupled with an aryl boronic acid, such as 2-fluorophenylboronic acid, in the presence of a palladium catalyst like Pd(dppf)Cl₂ and a base (e.g., Cs₂CO₃) to form a C-C bond. hzdr.de This method was used to synthesize N-(6-(2-Fluorophenyl)-5-(3-fluoropyridine-4-yl)pyrazin-2-yl)cyclopropanecarboxamide from its 6-chloro precursor. hzdr.de Similarly, selective Suzuki reactions have been performed on 6-chloro-5-iodopyrazine intermediates to introduce different substituents at both the C-5 and C-6 positions. nih.gov

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrazine ring facilitates the displacement of the C-6 chlorine by nucleophiles. This reaction has been used to replace the 6-Cl group with various amines to generate the corresponding 6-amino-substituted pyrazine derivatives. nih.gov

Modifications at Other Ring Positions:

Amide Coupling at C-2: If the synthesis starts from a pyrazine-2-carboxylic acid, the carboxyl group at the C-2 position is a prime site for modification. As described previously, condensation with various anilines or other amines leads to the formation of a diverse range of pyrazine-2-carboxamides. semanticscholar.orgsciforum.netmdpi.comnih.govmdpi.comnih.gov

Substitution at C-3 and C-5: In 3,5-dihalopyrazinone systems, the halogen at the C-5 position can be selectively displaced by nucleophiles like phenols and thiophenols. This reaction is typically performed using a base such as cesium carbonate and a copper(I) chloride catalyst. acs.org While the target compound is chlorinated at C-6, similar principles of nucleophilic substitution could be applied if other leaving groups were present at different positions.

The following table summarizes selected derivatization reactions on the pyrazine core:

| Reaction Type | Position | Reagents and Conditions | Product Type | Reference |

| Suzuki Coupling | C-6 | Aryl boronic acid, Pd(dppf)Cl₂, Cs₂CO₃, 1,4-dioxane, 85 °C | 6-Aryl-5-phenylpyrazin-2(1H)-one | hzdr.de |

| Nucleophilic Substitution | C-6 | Amines, K₂CO₃, DMSO, 110 °C | 6-Amino-5-phenylpyrazin-2(1H)-one | nih.gov |

| Amide Formation | C-2 | SOCl₂; then Substituted Aniline (B41778), Pyridine, Acetone | N-Aryl-6-chloro-5-phenylpyrazine-2-carboxamide | semanticscholar.orgmdpi.com |

| Nucleophilic Substitution | C-5 (on a 5-bromo analog) | Phenol/Thiophenol, Cs₂CO₃, CuCl, Toluene, 120 °C | 5-Phenoxy/Phenylsulfanyl-pyrazin-2(1H)-one | acs.org |

Systematic Variation of Substituents on the Phenyl Moiety

The core structure of this compound offers a versatile scaffold for chemical modification, particularly through the systematic variation of substituents on the phenyl moiety. This allows for the fine-tuning of the molecule's properties. The synthesis of these derivatives often begins with foundational materials like mucochloric acid and a substituted benzene (B151609), which undergo a Friedel-Crafts reaction to form an intermediate that is subsequently cyclized. researchgate.net

The introduction of various functional groups onto the phenyl ring can be achieved by starting with appropriately substituted anilines or phenylboronic acids. These modifications can include electron-donating groups (e.g., methyl, methoxy) or electron-withdrawing groups (e.g., nitro, cyano, halides) to systematically study their effects. For instance, in related heterocyclic systems, researchers have successfully synthesized a range of derivatives by reacting a chlorinated core with various substituted phenols or anilines. acs.org This general strategy allows for the creation of a library of compounds with diverse electronic and steric properties on the phenyl ring, which is crucial for structure-activity relationship (SAR) studies.

The following table illustrates a representative, though not exhaustive, set of possible substitutions on the phenyl ring of the pyrazinone core, based on common synthetic transformations.

Catalytic Approaches in Pyrazinone Synthesis and Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of halogenated pyrazinones, including this compound. The Suzuki-Miyaura coupling is particularly prominent, enabling the formation of carbon-carbon bonds by reacting the chloro-pyrazinone with an organoboron compound, typically a boronic acid or its ester. academie-sciences.frorganic-chemistry.org This reaction is highly valued for its tolerance of a wide range of functional groups and its generally mild reaction conditions. researchgate.net

The chlorine atom at the 6-position of the pyrazinone ring serves as an electrophilic handle for the coupling reaction. In a typical Suzuki coupling, a palladium(0) catalyst, often generated in situ from a palladium(II) precursor like palladium acetate (B1210297) (Pd(OAc)₂), is used in combination with a phosphine (B1218219) ligand and a base. organic-chemistry.orgnih.gov The ligand choice is critical and can range from simple triphenylphosphine (B44618) (PPh₃) to more complex Buchwald-type ligands like RuPhos, which can improve catalytic activity, especially for less reactive chlorides. nih.govmdpi.com The base, commonly potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is essential for activating the boronic acid to facilitate transmetalation to the palladium center. nih.govrsc.org

This methodology allows for the introduction of a diverse array of aryl, heteroaryl, and even alkyl groups at the 6-position, replacing the chlorine atom. rsc.org For example, reacting this compound with various arylboronic acids can produce a library of 5,6-diarylpyrazin-2(1H)-ones.

The table below summarizes typical conditions for Suzuki-Miyaura coupling reactions involving chloro-heterocycles, which are analogous to those used for this compound.

Advanced Purification Techniques for Synthetic Intermediates and Final Compounds

The synthesis of this compound and its derivatives often results in complex mixtures containing starting materials, reagents, catalysts, and byproducts. Therefore, robust purification techniques are essential to isolate the desired compounds in high purity. google.com

Column Chromatography is the most common and versatile method for purifying pyrazinone intermediates and final products. acs.orgnih.gov Flash chromatography on silica (B1680970) gel is frequently employed, using a gradient of solvents such as hexane (B92381) and ethyl acetate to separate compounds based on polarity. rsc.orgnih.gov For less polar compounds, a solvent system like chloroform (B151607) in hexane might be used. nih.gov In cases where silica gel causes degradation or irreversible adsorption, alternative stationary phases like alumina (B75360) can be considered.

Recrystallization is a cost-effective method for purifying solid final compounds. The choice of solvent is critical; an ideal solvent will dissolve the compound when hot but not at room temperature, allowing for the formation of pure crystals upon cooling. This technique is often used after a preliminary purification by chromatography to achieve high analytical purity.

Preparative High-Performance Liquid Chromatography (HPLC) is used for difficult separations or when very high purity is required, such as for final compound isolation. acs.org Reversed-phase HPLC, using a C18-bonded silica column with a mobile phase of water and acetonitrile (B52724) or methanol (B129727), is a common setup. nih.gov Although more expensive and lower in throughput than flash chromatography, preparative HPLC offers superior resolution.

Other Techniques include liquid-liquid extraction (LLE) to perform initial cleanup of the reaction mixture, separating organic products from aqueous or inorganic impurities. nih.gov Distillation can be effective for isolating volatile pyrazines, though it may not be suitable for the higher molecular weight and polarity of pyrazinone derivatives. nih.gov For specific impurities, specialized techniques like using Sephadex LH-20 chromatography for removing colored impurities or polar contaminants can be beneficial. researchgate.net

The selection of a purification strategy depends on the scale of the synthesis, the physical properties of the target compound, and the nature of the impurities. Often, a combination of these techniques is required to obtain the final product with the desired level of purity. google.com

Biological Activities and Mechanistic Investigations in Vitro Studies

Antimycobacterial Activity Spectrum and Efficacy

Derivatives of 6-Chloro-5-phenylpyrazin-2(1H)-one have demonstrated notable activity against both tuberculous and non-tuberculous mycobacteria.

A number of studies have highlighted the potential of pyrazine-based compounds against Mycobacterium tuberculosis. For instance, 6-chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide showed 65% inhibition of the H37Rv strain at a concentration of 6.25 μg/mL. researchgate.netnih.govnih.govsciforum.net Although this level of activity did not lead to further screening phases, it underscores the potential of this chemical scaffold. nih.gov Similarly, other 5-chloro-N-phenylpyrazine-2-carboxamides have exhibited minimum inhibitory concentrations (MICs) ranging from 1.56 to 6.25 µg/mL against the H37Rv strain. nih.gov The substitution at the 5-position of the pyrazine (B50134) ring, such as with a chloro group, has been noted to enhance antimycobacterial activity, which is attributed to increased lipophilicity facilitating better penetration through the mycobacterial cell wall. nih.gov Analogs of pyrazinamide (B1679903) with a 6-chloro substitution on the pyrazine ring have also shown good activity against M. tuberculosis. japsonline.com

**Table 1: Antimycobacterial Activity of Selected Pyrazine Derivatives against *M. tuberculosis***

| Compound | Strain | Activity | Reference |

|---|---|---|---|

| 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide | H37Rv | 65% inhibition at 6.25 μg/mL | researchgate.netnih.govnih.govsciforum.net |

| 5-Chloro-N-phenylpyrazine-2-carboxamides | H37Rv | MIC: 1.56–6.25 µg/mL | nih.gov |

| 5-Chloropyrazinamide (5-Cl-PZA) | - | Ki: 55 to 59 μM | nih.gov |

| Pyrazinamide (PZA) | - | Ki: 2,567 to 2,627 μM | nih.gov |

The antimycobacterial spectrum of these compounds extends to atypical mycobacteria. A good correlation has been observed between the activity against M. tuberculosis H37Rv and M. kansasii. nih.gov Interestingly, for the inhibition of M. kansasii and M. avium, a chloro substitution at position 6 was found to be more favorable, with a reported MIC of 26.98 µM for both strains. nih.gov In contrast, for a chlorinated pyrazine derivative, the 5-chloro substitution retained inhibitory activity against M. aurum with an MIC around 15 µM. nih.gov One study reported a mixed pulmonary infection with Mycobacterium kansasii and Mycobacterium smegmatis. nih.gov

A key mechanism of action for pyrazinamide analogs is the inhibition of mycobacterial fatty acid synthase I (FASI). nih.govnih.gov FASI is a crucial enzyme responsible for the synthesis of long-chain fatty acids, which are vital components of the mycobacterial cell envelope. nih.govmdpi.complos.org The analog 5-chloropyrazinamide (5-Cl-PZA) has been shown to be a competitive inhibitor of FASI with an inhibition constant (Ki) of 55 to 59 μM. nih.gov This is significantly more potent than the parent compound, pyrazinamide (PZA), which inhibits FASI with a Ki of 2,567 to 2,627 μM. nih.gov The inhibition of FASI disrupts the synthesis of mycolic acids, a major and essential component of the mycobacterial cell wall. nih.govmdpi.com

Another identified target for pyrazine derivatives is leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis. nih.govnih.govmdpi.comrsc.org The inhibition of LeuRS leads to the cessation of protein synthesis, ultimately resulting in an antibacterial effect. rsc.org The pyrazine ring is thought to be capable of forming hydrogen bond interactions with the D447 residue of the enzyme through a water molecule. nih.gov The selectivity of these compounds for mycobacterial LeuRS over the human enzyme is a critical factor for their therapeutic potential. nih.gov

Antifungal Activity Spectrum and Efficacy (e.g., Trichophyton mentagrophytes, Candida genus)

The antifungal properties of this compound derivatives have also been investigated. The highest antifungal effect was observed for 6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide against Trichophyton mentagrophytes, with a minimum inhibitory concentration (MIC) of 62.5 μmol/L. researchgate.netnih.govnih.gov However, this activity was considered modest when compared to the standard antifungal drug fluconazole. nih.gov More lipophilic compounds within this series, particularly those with chlorine substitutions on the benzene (B151609) ring, showed some weak antifungal activity. nih.gov In a separate study, 5-alkylamino-N-phenylpyrazine-2-carboxamides exhibited sporadic antifungal activity against the Candida genus. nih.gov

Table 2: Antifungal Activity of Selected Pyrazine Derivatives

| Compound | Fungal Strain | Activity (MIC) | Reference |

|---|---|---|---|

| 6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide | Trichophyton mentagrophytes | 62.5 μmol/L | researchgate.netnih.govnih.gov |

| 5-alkylamino-N-phenylpyrazine-2-carboxamides | Candida genus | Sporadic activity | nih.gov |

Antibacterial Activity Spectrum and Efficacy in In Vitro Models (e.g., Gram-positive and Gram-negative strains like Staphylococcus aureus, E. faecalis, E. coli, K. pneumoniae, P. aeruginosa)

The broader antibacterial activity of these compounds has been explored against a panel of clinically important Gram-positive and Gram-negative bacteria. In one study, 5-amino-N-(2,5-dimethylphenyl)pyrazine-2-carboxamide demonstrated moderate antibacterial activity against Staphylococcus aureus with a MIC of 62.5 µM. csfarmacie.cz However, many of the synthesized N-(1-hydroxy-1,3-dihydrobenzo[c] nih.govnih.govoxaborol-6-yl)(hetero)aryl-2-carboxamides showed no significant growth inhibition of other bacteria, indicating a degree of selectivity towards mycobacteria. nih.gov Similarly, a study on 5-alkylamino-N-phenylpyrazine-2-carboxamides reported no antibacterial activity against the tested strains. nih.gov The search for new antibacterial agents is driven by the increasing resistance of pathogens like Pseudomonas aeruginosa, Klebsiella pneumoniae, Escherichia coli, and Enterococcus faecalis. nih.govnih.govscielo.org.coamelica.orgmdpi.com

Non-Antimicrobial Biological Activities

In vitro research has revealed that derivatives of this compound possess a range of biological effects beyond antimicrobial action. These activities include the disruption of photosynthetic processes, stimulation of secondary metabolite production in plants, and targeted inhibition of parasitic organisms and specific mammalian enzymes.

Photosynthesis Inhibition Studies

Derivatives of this compound have been identified as inhibitors of photosynthetic electron transport (PET). Studies utilizing isolated spinach chloroplasts (Spinacia oleracea L.) are a common method to evaluate this activity, measuring the inhibition of the oxygen evolution rate (OER).

A series of chlorinated N-phenylpyrazine-2-carboxamides demonstrated a range of inhibitory effects on PET. The activity is often quantified by the IC50 value, which represents the concentration of the compound required to inhibit the process by 50%. For instance, 6-chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide was found to be a potent inhibitor of PET in spinach chloroplasts, with an IC50 value of 43.0 μmol/L. researchgate.net This highlights the positive influence of both the chlorine atom on the pyrazine ring and a tert-butyl group on the inhibitory activity. researchgate.net

In another study, 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide was identified as the most active inhibitor of the oxygen evolution rate among the tested compounds, with an IC50 value of 51.0 μmol∙L⁻¹. mdpi.comfrontiersin.org The inhibitory potency of these pyrazine derivatives is often linked to their lipophilicity, which facilitates their passage through biological membranes to reach their target site within the chloroplasts. mdpi.com Investigations using chlorophyll (B73375) a fluorescence have suggested that these compounds act on Photosystem II (PS II) of the photosynthetic apparatus. abcam.cn

| Compound | Activity (IC50) | Reference |

|---|---|---|

| 6-chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide | 43.0 μmol/L | researchgate.net |

| 6-chloro-pyrazine-2-carboxylic acid (3-iodo-4-methylphenyl)-amide | 51.0 μmol/L | mdpi.comfrontiersin.org |

| 5-tert-butyl-6-chloro-N-benzylpyrazine-2-carboxamide | 7.4 μmol/L | abcam.cn |

| 5-tert-butyl-6-chloro-N-(4-chlorobenzyl)pyrazine-2-carboxamide | 13.4 μmol/L | abcam.cn |

Plant Elicitation Effects

Abiotic elicitors are chemical compounds that can trigger defense responses in plants, often leading to the enhanced production of valuable secondary metabolites. Certain pyrazine derivatives have been investigated for their potential as abiotic elicitors in plant cell cultures.

In a notable study, 6-chloropyrazine-2-carboxylic acid (3-iodo-4-methylphenyl)-amide was shown to be a potent elicitor of flavonoid production in a callus culture of Ononis arvensis (restrrow). mdpi.comfrontiersin.org Application of this compound led to a remarkable increase in flavonoid content, reaching approximately 900% of the control level after a twelve-hour elicitation period. mdpi.comfrontiersin.org High levels of flavonoids were also maintained after 48 and 72 hours of exposure to the compound. mdpi.com

Another derivative, N-(4-chlorobenzyl)-5-tert-butyl-pyrazine-2-carboxamide, was found to enhance the production of flavonolignans, such as taxifolin (B1681242) and silychristin, in callus cultures of Silybum marianum (milk thistle). mdpi.com These findings underscore the potential of pyrazine-based compounds to modulate plant secondary metabolism, which could have applications in biotechnology for the production of phytopharmaceuticals. mdpi.comrcsb.org

| Compound | Plant Culture | Effect | Reference |

|---|---|---|---|

| 6-chloropyrazine-2-carboxylic acid (3-iodo-4-methylphenyl)-amide | Ononis arvensis (callus culture) | ~900% increase in flavonoid production | mdpi.comfrontiersin.org |

| N-(4-chlorobenzyl)-5-tert-butyl-pyrazine-2-carboxamide | Silybum marianum (callus culture) | Enhanced production of taxifolin and silychristin | mdpi.com |

Antiparasitic Activities

Derivatives of 6-arylpyrazine-2-carboxamide have emerged as a promising new class of inhibitors against the protozoan parasite Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (sleeping sickness). nih.govnih.gov This parasite is a significant health threat in sub-Saharan Africa. researchgate.netresearchgate.net

Through whole-organism high-throughput screening, pyrazine carboxamides were identified as potent trypanocides. nih.govnih.gov Extensive structure-activity relationship (SAR) studies have been conducted to optimize the antiparasitic activity of this compound class. These studies revealed that modifications to the amide and phenyl portions of the molecule significantly impact efficacy. For example, a branched aliphatic group at the amide position was found to be highly favorable for activity. nih.gov

The exploration of the pyrazine core led to the development of compounds with potent activity, with some derivatives exhibiting an EC50 (half-maximal effective concentration) as low as 25 nM against T. b. brucei. nih.govnih.gov Furthermore, these potent compounds demonstrated high selectivity for T. brucei over other protozoan parasites and showed significantly lower toxicity against mammalian cell lines. nih.govnih.gov

| Compound Derivative Feature | Activity (EC50) | Reference |

|---|---|---|

| Optimized 3-methyl, 4-fluoro analogue | 25 nM | nih.gov |

| Initial Hit Compound | 0.49 µM | nih.govnih.gov |

| 3-chloro, 5-methyl analogue | 0.77 µM | nih.gov |

Enzyme and Receptor Modulation in In Vitro Systems

The biological activity of pyrazine-based compounds also extends to the modulation of specific enzymes and receptors that are crucial in various physiological and pathological processes.

Metabotropic glutamate (B1630785) receptors (mGluRs) are a family of G-protein coupled receptors that play a key role in modulating synaptic transmission and neuronal excitability in the central nervous system. nih.gov They are classified into three groups (I, II, and III) based on their sequence homology, pharmacology, and signal transduction pathways. nih.gov While various compounds have been identified as modulators of mGluRs, including phenylglycine derivatives and compounds like MPEP and CHPG, current research has not established a direct interaction between this compound or its close derivatives and any of the mGluR subtypes.

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in many types of solid tumors and plays a critical role in cell survival, proliferation, and migration. This makes FAK a significant target for the development of anticancer therapies.

Molecular docking studies have been performed to investigate the interaction of pyrazinyl-triazole derivatives with the FAK protein. One such study focused on 4-Phenyl-5-Pyrazinyl-3-mercapto-1,2,4-triazole, a compound containing a pyrazinyl group related to the core structure of interest. The results of these in silico studies suggest that this compound can bind to the FAK protein, indicating its potential as a FAK inhibitor.

Furthermore, synthetic 5-pyridinyl-1,2,4-triazole derivatives have been evaluated for their FAK inhibitory activity. Certain derivatives in this class were found to be potent antiproliferative agents against liver cancer cell lines and exhibited significant FAK inhibitory activity, with some compounds showing IC50 values in the nanomolar range, even more potent than the reference inhibitor GSK-2256098. These findings highlight the potential of designing pyrazinyl-containing compounds as effective FAK inhibitors.

| Compound Class/Derivative | Finding/Activity | Methodology | Reference |

|---|---|---|---|

| 4-Phenyl-5-Pyrazinyl-3-mercapto-1,2,4-triazole | Predicted to bind to and inhibit FAK protein. | Molecular Docking | |

| 5-pyridinyl-1,2,4-triazole derivative 3d | IC50 = 18.10 nM | Enzymatic Assay | |

| GSK-2256098 (Reference Inhibitor) | IC50 = 22.14 nM | Enzymatic Assay |

Adenosine (B11128) Receptor Target Engagement (for related pyrazine compounds)

While specific studies detailing the direct interaction of this compound with adenosine receptors are not extensively documented in publicly available research, the broader class of pyrazine and pyrazinone derivatives has been the subject of significant investigation for their potent and selective antagonist activity at various adenosine receptor subtypes (A₁, A₂A, A₂B, and A₃). These receptors, which are G-protein coupled receptors (GPCRs), play a crucial role in modulating a wide array of physiological functions and are implicated in numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. researchgate.netnih.govresearchgate.net

Research has demonstrated that the pyrazine core is a valuable scaffold for the design of adenosine receptor antagonists. mdpi.com For instance, pyrazin-2(1H)-ones have been identified as a novel class of highly potent and selective A₃ adenosine receptor (A₃AR) antagonists. researchgate.net An Ugi-based multicomponent approach facilitated the discovery of these compounds, and subsequent combined experimental and computational strategies helped to establish key structure-activity relationships (SAR). researchgate.net

Furthermore, deep learning and virtual screening methodologies have been employed to design and identify benzimidazole-pyrazine derivatives as selective antagonists for the A₂B adenosine receptor (A₂BAR). tcsedsystem.edutandfonline.comresearchgate.nettandfonline.com The A₂BAR is considered a significant target for cancer immunotherapy, as its antagonists can inhibit tumor growth and metastasis. tcsedsystem.edutandfonline.comresearchgate.nettandfonline.com Computational analyses have successfully identified derivatives with high selectivity and binding affinity for the A₂BAR. tcsedsystem.edutandfonline.comresearchgate.net

The A₂A adenosine receptor (A₂AAR) has also been a key target for pyrazine-based antagonists. Antagonism of A₂AAR is a promising strategy for treating neurodegenerative conditions like Parkinson's disease. researchgate.netresearchgate.netnih.gov Studies have led to the development of various pyrazine derivatives, including researchgate.nettcsedsystem.eduresearchgate.nettriazolo[1,5-a]pyrazines, as potent A₂AAR antagonists. researchgate.net Structure-activity relationship studies have been crucial in optimizing the affinity and selectivity of these compounds. For example, modifications at various positions of the pyrazinone ring (N-1, C-3, C-5, and C-6) have been shown to significantly influence the biological activity of these derivatives. rsc.org

The table below summarizes key research findings on the engagement of various pyrazine-based compounds with adenosine receptors.

| Compound Class/Derivative | Adenosine Receptor Target | Key Research Findings |

| Pyrazin-2(1H)-ones | A₃ | Identified as a novel class of highly selective and potent A₃AR antagonists through high-throughput virtual screening and a multicomponent synthesis approach. researchgate.net |

| Benzimidazole-pyrazine derivatives | A₂B | Designed using deep learning and virtual screening as selective A₂BAR antagonists for cancer immunotherapy. tcsedsystem.edutandfonline.comresearchgate.nettandfonline.com Certain derivatives showed high binding free energies and selectivity. tcsedsystem.eduresearchgate.net |

| researchgate.nettcsedsystem.eduresearchgate.nettriazolo[1,5-a]pyrazines | A₂A | Developed as potent and selective A₂AAR antagonists, with potential applications in treating Parkinson's disease. researchgate.net |

| Pyrazolo[4,3-d]pyrimidin-7-ones | A₁ | A series of these compounds with phenyl substituents showed affinity for the A₁ adenosine receptor, with a structure-activity relationship paralleling known xanthine (B1682287) antagonists. nih.gov |

| Imidazo[1,2-a]pyrazine derivatives | A₂A | Patented as modulators of the A₂A receptor, indicating their potential as therapeutic agents. google.com |

| 5-[5-amino-3-(4-fluorophenyl) pyrazin-2-yl]-1-isopropylpyridine-2(1H)-one (ASP5854) | A₁ and A₂A | A dual antagonist for both A₁ and A₂A receptors, showing efficacy in models of Parkinson's disease. mdpi.com |

These studies collectively underscore the versatility of the pyrazine scaffold in developing selective antagonists for different adenosine receptor subtypes, paving the way for potential therapeutic applications in a range of diseases.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies

Impact of Halogenation on Biological Activity and Potency

In related heterocyclic systems, the introduction of a halogen atom is a common strategy to enhance biological effects. For instance, studies on phenazine (B1670421) derivatives have shown that halogenation can lead to potent antibacterial agents. mdpi.com Specifically, 2-bromo-1-hydroxyphenazine was found to be significantly more potent than its non-halogenated counterpart, pyocyanin, against Staphylococcus aureus. mdpi.com Further investigation revealed that a di-halogenated analog, 2,4-dibromo-1-hydroxyphenazine, exhibited even greater antibacterial activity and was capable of eradicating established biofilms. mdpi.com

In the context of pyrazinone-related chalcones, halogen substitution has been found to be favorable for antimycobacterial activity. nih.gov Derivatives with 2-chloro or 2-bromo substitutions demonstrated notable antifungal activity against Candida glabrata and Trichophyton interdigitale. nih.gov Furthermore, 2-chloro derivatives showed the highest inhibitory effect on Staphylococcus species. nih.gov The position of the halogen is also crucial; for example, in a series of chalcones, derivatives with a bromo substituent in the para position of a diaryl ether moiety exhibited better cytotoxic activity against breast cancer cell lines compared to their chloro analogues. nih.gov

For 1-phenylbenzazepine derivatives, which share a phenyl group attached to a nitrogen-containing heterocycle, a 6-chloro substituent has been shown to enhance affinity for the D1 dopamine (B1211576) receptor. nih.gov This highlights the importance of the chloro group at a specific position on the heterocyclic core for modulating receptor interaction. These findings collectively suggest that the 6-chloro substituent in 6-Chloro-5-phenylpyrazin-2(1H)-one is likely a key contributor to its biological profile, and further halogenation or substitution at other positions could be a viable strategy for potency optimization.

Influence of Phenyl Ring Substitution Patterns on Activity

The 5-phenyl ring of the pyrazinone core offers a versatile site for chemical modification, and the nature and position of substituents on this ring profoundly influence the compound's biological activity.

The introduction of hydrophobic and electron-withdrawing groups on the phenyl ring is a frequently employed strategy to enhance the biological activity of pyrazinone derivatives and related compounds. In a study of pyrazinone-based inhibitors of the Hepatitis C Virus NS3 protease, it was observed that the R6 substituent (corresponding to the 5-phenyl position in the present context) occupies a large lipophilic pocket. acs.org Consequently, inhibitory potency was enhanced by larger, lipophilic substituents. acs.org

Electron-withdrawing groups (EWGs) have also been shown to be beneficial. In pyrazine (B50134) analogues of chalcones, the highest antifungal and antimycobacterial potency was observed in derivatives with EWGs at positions 2 and 4 of the phenyl ring. nih.gov This is attributed to the electron-withdrawing properties of these groups, which include halogens. Similarly, in the development of PDE5 inhibitors based on a pyrido[3,2-b]pyrazinone scaffold, it was found that the introduction of bulky, electropositive, and hydrophobic substituents at certain positions could increase biological activity. researchgate.net A 3D-QSAR study on pyrazolo[3,4-d]pyrimidine derivatives as TRAP1 inhibitors suggested that substituting the phenyl ring with EWGs like -CN, -NO2, or -CF3 could lead to augmented activity. mdpi.com

The following table summarizes the impact of various substituents on the biological activity of pyrazinone-related scaffolds:

Table 1: Effect of Phenyl Ring Substituents on Biological Activity| Scaffold | Substituent Type | Effect on Activity | Reference |

|---|---|---|---|

| Pyrazinone-based HCV Protease Inhibitors | Large, lipophilic | Enhanced potency | acs.org |

| Pyrazine Chalcones | Electron-withdrawing (e.g., halogens) | Highest antifungal/antimycobacterial potency | nih.gov |

| Pyrido[3,2-b]pyrazinones (PDE5 inhibitors) | Bulky, electropositive, hydrophobic | Increased activity | researchgate.net |

| Pyrazolo[3,4-d]pyrimidines (TRAP1 inhibitors) | Electron-withdrawing (e.g., -CN, -NO2, -CF3) | Augmented activity | mdpi.com |

In a series of pyridinone derivatives, modifications at the C-5 position of the phenyl ring with heteroaryl substituents were explored, and it was found that a morpholine-substituted phenyl ring at this position was crucial for improving potency. frontiersin.org For lactam-type 5-phenyl-1,4-benzodiazepines, para- and meta-fluoro substitution on the 5-phenyl ring was shown to affect the molecule's solution-state conformation. nih.gov

Studies on (E)-N-(CH3-substituted-phenyl)-1-phenylmethanimine revealed that methyl groups substituted at the meta and para positions resulted in greater antifungal and antibacterial activities compared to the ortho-substituted and unsubstituted derivatives. researchgate.net This suggests that for some scaffolds, the steric hindrance introduced by an ortho substituent may be detrimental to activity. In the context of pyrazinone-based HIV-1 reverse transcriptase inhibitors, a cyano substituent in the para-position of an aniline (B41778) moiety was found to be the optimal choice, similar to observations in other related compound classes. acs.org

The table below illustrates the influence of substituent position on biological activity in various related heterocyclic systems.

Table 2: Influence of Substituent Position on Biological Activity| Compound Class | Substituent Position | Observed Effect | Reference |

|---|---|---|---|

| Pyridinones | C-5 of phenyl ring | Morpholine substitution crucial for potency | frontiersin.org |

| 5-Phenyl-1,4-benzodiazepines | para- and meta-fluoro | Affects solution-state conformation | nih.gov |

| (E)-N-(CH3-substituted-phenyl)-1-phenylmethanimine | meta- and para-methyl | Greater antifungal/antibacterial activity | researchgate.net |

| Pyrazinone-based HIV-1 Inhibitors | para-cyano | Optimal for activity | acs.org |

Role of Alkylamino Chain Lengths in Pyrazinone Derivatives

The introduction of alkylamino chains to the pyrazinone core, often as a replacement for the 6-chloro group, is another key modification influencing biological activity. The length of these chains can impact the molecule's lipophilicity, steric profile, and ability to form specific interactions with a target.

In a study on 2-amino-1,4-pyrazine derivatives, N-alkylation was explored to increase the lipophilicity of lead compounds for potential development in medicinal chemistry. researchgate.net It was found that aminopyrazines equipped with linear alkyl side-chains of at least six carbons showed improved radical-scavenging properties in lipidic media. researchgate.net This suggests that a certain threshold of chain length is necessary to achieve the desired physicochemical properties for activity in a lipid environment.

For pyrazinone-based inhibitors of the Hepatitis C Virus NS3 protease, compounds with alkyl substituents at the R6 position were found to be metabolically less stable than those with aryl substituents. acs.org However, the study also showed that the inhibitory potency could be enhanced by larger substituents, including elongated alkyl chains, with Ki values down to 0.11 μM for a compound with an alkyl group. acs.org This indicates a trade-off between potency and metabolic stability that is dependent on the nature of the substituent.

In the context of herbicidal pyrazinones, a wide variety of alkyl and cycloalkyl groups are tolerated at different positions, indicating the importance of these lipophilic moieties for activity. google.com These findings underscore the general principle that varying the alkylamino chain length is a powerful tool for fine-tuning the biological and pharmacokinetic properties of pyrazinone derivatives.

Correlation of Compound Lipophilicity with Observed Biological Outcomes

Lipophilicity, often quantified by the partition coefficient (logP), is a crucial physicochemical parameter that governs a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to interact with biological targets. In the development of pyrazinone derivatives, a careful balance of lipophilicity is essential for achieving desired biological outcomes.

For 2-amino-1,4-pyrazine derivatives with antioxidative properties, increasing lipophilicity through N-alkylation was a key strategy to enhance their potential for medicinal chemistry applications. researchgate.net It was observed that aminopyrazines with linear alkyl side-chains of at least six carbons exhibited improved radical-scavenging activity in lipidic environments, directly linking increased lipophilicity to enhanced biological function in a specific context. researchgate.net

Computational Chemistry and in Silico Modeling in Pyrazinone Research

Molecular Docking Studies for Elucidating Target Binding Modes and Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing valuable information about the binding mode and key molecular interactions. This method is instrumental in understanding the structure-activity relationships (SAR) of pyrazinone derivatives and in the rational design of new analogs with improved affinity and selectivity.

For instance, in the development of pyrazinone-based inhibitors for targets such as the tissue factor/Factor VIIa (TF/VIIa) complex, molecular docking has been successfully employed. nih.gov By utilizing the crystal structure of a known inhibitor complexed with the target, a benzyl-substituted pyrazinone was identified as a promising scaffold. nih.gov Subsequent docking studies of a library of aryl-substituted pyrazinones guided the optimization of substituents at various positions, leading to the discovery of potent and highly selective inhibitors. nih.gov

Similarly, in the pursuit of inhibitors for PIM-1 kinase, a promising cancer drug target, molecular docking studies on a series of 3-(pyrazin-2-yl)-1H-indazole derivatives have been conducted. japsonline.combibliomed.org These studies revealed key hydrogen bond interactions with crucial amino acid residues within the PIM-1 kinase catalytic pocket, such as Glu171, Glu121, and Lys67. japsonline.combibliomed.org The insights gained from these docking simulations have been pivotal in identifying novel pyrazine-containing compounds with the potential for further development as PIM-1 kinase inhibitors. japsonline.combibliomed.org

The pyrazinone scaffold has also been explored for its potential as a kinase inhibitor. researchgate.net Molecular docking studies have been used to propose the alignment of the 2(1H)-pyrazinone core within the ATP-binding site of kinases, suggesting that this heterocyclic system can fulfill the structural requirements for ATP-competitive inhibition. researchgate.net

A systematic analysis of the RCSB PDB database has highlighted the common interaction patterns of pyrazine-based ligands with their protein targets. nih.gov The most frequent interactions observed are hydrogen bonds to the pyrazine (B50134) nitrogen atom, which acts as a hydrogen bond acceptor. nih.gov Additionally, weak hydrogen bonds involving the pyrazine hydrogen as a donor, π-interactions, and, in the case of chloro-substituted pyrazines, halogen bonds have been identified. nih.gov

Table 1: Examples of Molecular Docking Studies on Pyrazinone Derivatives

| Target Protein | Pyrazinone Scaffold | Key Interacting Residues | Reference |

| TF/VIIa complex | Aryl-substituted pyrazinones | Not specified | nih.gov |

| PIM-1 Kinase | 3-(pyrazin-2-yl)-1H-indazoles | Glu171, Glu121, Lys67, Asp128, Asp131, Asp186 | japsonline.combibliomed.org |

| Kinases (general) | 2(1H)-pyrazinone | ATP-binding site residues | researchgate.net |

Molecular Dynamics Simulations for Understanding Ligand-Target Stability and Conformational Changes

Molecular dynamics (MD) simulations offer a more dynamic and detailed view of the ligand-receptor complex compared to static docking poses. By simulating the movements of atoms and molecules over time, MD simulations can provide insights into the stability of the ligand-target complex, conformational changes that may occur upon binding, and the role of solvent molecules in the interaction.

In the study of pyrazoline derivatives as inhibitors of monoamine oxidase-B (MAO-B), MD simulations have been employed to investigate the binding affinity and motional behavior of the ligands within the active site. mdpi.com These simulations have helped to understand the differential impacts of various substituted pyrazolines on the stability of MAO-A and MAO-B, providing a rationale for their selectivity. mdpi.com

For pyrazole-containing imide derivatives identified as potential anticancer agents, MD simulations have been used to explore the most likely binding mode with their target, Heat Shock Protein 90α (Hsp90α). nih.gov These simulations provide a deeper understanding of the stability of the ligand-protein complex and the key interactions that contribute to the binding affinity. nih.gov

MD simulations are also valuable for assessing the conformational stability of the system, often measured by the root mean square deviation (RMSD). mdpi.com By analyzing the RMSD of the protein and ligand over the simulation time, researchers can determine if the complex reaches a stable equilibrium. Furthermore, principal component analysis (PCA) of the MD trajectory can reveal the essential motions of the protein-ligand complex, providing insights into the dynamic behavior upon ligand binding. mdpi.com

In Silico Prediction of Physicochemical Parameters Relevant to Biological Activity (e.g., Log P)

The biological activity of a compound is not solely dependent on its ability to bind to a target but is also influenced by its physicochemical properties. In silico methods are widely used to predict these properties, such as lipophilicity (Log P), solubility, and molecular weight, which are crucial for absorption, distribution, metabolism, and excretion (ADME).

For various series of pyrazinone and related heterocyclic derivatives, in silico tools have been used to predict their physicochemical and pharmacokinetic properties. mdpi.comnih.gov These predictions help in the early stages of drug discovery to identify compounds with favorable drug-like properties. For example, the prediction of high gastrointestinal absorption is a key parameter for orally administered drugs. mdpi.comnih.gov

The partition coefficient (Log P) is a critical parameter that influences a compound's ability to cross biological membranes. researchgate.net For pyrazine derivatives, in silico tools can calculate Log P values, which are then correlated with their observed biological activities. researchgate.net These calculations, often part of a broader ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, help in prioritizing compounds for further experimental evaluation. nih.gov

Several online tools and software packages are available for the in silico prediction of these parameters. These tools often use quantitative structure-property relationship (QSPR) models based on large datasets of experimentally determined properties. The predicted values, while not a substitute for experimental measurements, provide valuable guidance for the design of new compounds with improved pharmacokinetic profiles.

Table 2: In Silico Predicted Physicochemical Properties of Representative Pyrazinone Analogs

| Compound Class | Predicted Property | Predicted Value Range | Significance | Reference |

| Pyrazolo[3,4-d]pyrimidinone derivatives | Gastrointestinal Absorption | High | Favorable for oral bioavailability | mdpi.com |

| 3-(pyrazin-2-yl)-1H-indazole derivatives | Partition coefficient (QPlogPo/w) | 2.36 to 6.29 | Indicates good membrane permeability | researchgate.net |

| Pyrazolo[1,5-a]pyrimidines | Lipinski's rule of five compliance | Most compounds within range | Suggests drug-likeness | nih.gov |

Application of Ligand-Based and Structure-Based Drug Design Principles to Pyrazinone Analogs

Both ligand-based and structure-based drug design principles are extensively applied in the development of pyrazinone analogs. These approaches leverage the information from known active compounds and the three-dimensional structure of the biological target, respectively.

Structure-based drug design (SBDD) relies on the known 3D structure of the target protein, typically obtained from X-ray crystallography or NMR spectroscopy. This information is used to design ligands that can fit into the binding site with high affinity and selectivity. The development of pyrazinone inhibitors of the TF/VIIa complex is a prime example of SBDD. nih.govnih.gov By analyzing the crystal structure of the target, researchers were able to design pyrazinone derivatives with substituents that could form specific interactions with residues in the active site, leading to highly potent and selective inhibitors. nih.govnih.gov

Ligand-based drug design (LBDD) is employed when the 3D structure of the target is unknown. This approach utilizes the chemical structures of a set of known active and inactive compounds to develop a pharmacophore model or a quantitative structure-activity relationship (QSAR) model. A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity.

For pyrazole-based derivatives, ligand-based approaches such as pharmacophore modeling and QSAR have been used to design selective COX-2 inhibitors. nih.gov By analyzing a series of known inhibitors, a pharmacophore model was generated that guided the synthesis of new pyrazole (B372694) derivatives with improved activity. nih.gov Similarly, 3D-QSAR studies on 3-(pyrazin-2-yl)-1H-indazole derivatives as PIM-1 kinase inhibitors have been used to create a pharmacophore hypothesis that can be used for virtual screening of compound libraries to identify new potential inhibitors. japsonline.combibliomed.org

The integration of both ligand-based and structure-based approaches often leads to a more comprehensive and successful drug design strategy. The initial hits from a virtual screen based on a pharmacophore model can be further optimized using structure-based methods once the crystal structure of the target in complex with a ligand becomes available.

Advanced Analytical Techniques for Research Characterization of 6 Chloro 5 Phenylpyrazin 2 1h One

Spectroscopic Characterization

Spectroscopic methods are indispensable for elucidating the molecular structure of 6-Chloro-5-phenylpyrazin-2(1H)-one by examining the interaction of the molecule with electromagnetic radiation.

Mass Spectrometry (MS, LRMS, GC-MS, Ion-Trap MS)

Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its structure. For this compound (C₁₀H₇ClN₂O), the expected exact molecular weight is approximately 206.63 g/mol . bldpharm.com

Different MS techniques can be applied:

Low-Resolution Mass Spectrometry (LRMS) provides the nominal molecular weight.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS, which is useful for analyzing volatile derivatives or impurities.

Ion-Trap MS: This technique can be used for tandem mass spectrometry (MS/MS) experiments. In studies of related 5-chloro-N-phenylpyrazine-2-carboxamides, an ion-trap mass spectrometer was used to identify the protonated molecular ion [M+H]⁺. mdpi.com The fragmentation pattern would be expected to show losses of characteristic fragments such as CO, Cl, and parts of the phenyl ring, helping to confirm the structure.

Infrared (IR) Spectroscopy (FT-IR, ATR-Ge)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to show characteristic absorption bands confirming its key structural features.

N-H Stretching: A band in the region of 3300-3400 cm⁻¹ corresponding to the N-H group of the pyrazinone ring. researchgate.net

C=O Stretching: A strong absorption band around 1650-1700 cm⁻¹ is characteristic of the carbonyl group in the pyrazinone ring. researchgate.net

C=C and C=N Stretching: Absorptions for the aromatic phenyl and pyrazine (B50134) rings are expected in the 1450-1600 cm⁻¹ region.

C-Cl Stretching: A band in the lower frequency region, typically around 600-800 cm⁻¹, would indicate the presence of the carbon-chlorine bond.

The table below shows typical IR absorption bands observed in structurally similar pyrazine derivatives.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference Compound(s) |

| N-H Stretch | 3321 - 3365 | 6-Chloro-N-phenylpyrazine-2-carboxamides researchgate.netmdpi.com |

| C-H Aromatic | ~3032 | Chloropyrazine conjugates uel.ac.uk |

| C=O Stretch | 1667 - 1690 | 6-Chloro-N-phenylpyrazine-2-carboxamides researchgate.netmdpi.com |

| C=N / C=C Aromatic | 1510 - 1598 | Chloropyrazine & pyrazinecarboxamide derivatives researchgate.netuel.ac.uk |

| Data from structurally related compounds. |

Chromatographic Methods for Purity Assessment and Research Data Generation

Chromatographic techniques are essential for separating the components of a mixture, allowing for the purification and purity assessment of the target compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of a compound and for quantitative analysis. For this compound, a reversed-phase HPLC (RP-HPLC) method would typically be employed.

In this method, the compound is dissolved in a suitable solvent and injected into the HPLC system. It then passes through a column packed with a non-polar stationary phase (e.g., C18) using a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). The purity is determined by the percentage of the total peak area that corresponds to the main component peak in the resulting chromatogram. In studies of related pyrazinecarboxamides, RP-HPLC was used to determine lipophilicity parameters by measuring capacity factors. semanticscholar.orgresearchgate.net This method is crucial for ensuring that the material used in further research meets a high standard of purity, typically >95%.

Reversed-Phase HPLC for Lipophilicity Determination (log k)

Lipophilicity is a critical physicochemical parameter that influences a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties. mdpi.comsciforum.net For this compound, its lipophilicity can be experimentally determined using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This chromatographic technique is a reliable and widely used method for quantifying lipophilicity, often expressed as the logarithm of the retention factor (log k). mdpi.commdpi.com

The determination relies on the compound's partitioning behavior between a non-polar stationary phase (typically a C18- or C8-bonded silica) and a polar mobile phase. mdpi.comsciforum.net In a typical RP-HPLC setup, an isocratic mobile phase, consisting of a mixture of an aqueous buffer and an organic modifier like methanol (B129727) or acetonitrile, is used. mdpi.comsciforum.netmdpi.com The retention time of the compound is measured, and the retention factor (k) is calculated. By systematically varying the concentration of the organic modifier in the mobile phase and extrapolating the results to a mobile phase of 100% water, the lipophilicity index log k_w_ is determined. pensoft.net This value serves as a surrogate for the octanol-water partition coefficient (log P). pensoft.netnih.gov

Table 1: Illustrative RP-HPLC Retention Data for Lipophilicity (log k) Determination

This table illustrates how retention data (log k) changes with the concentration of organic modifier in the mobile phase. The log k_w_ is the extrapolated value at 0% organic modifier.

| % Organic Modifier (Methanol) | Retention Time (min) | log k |

| 70% | 3.5 | 0.25 |

| 60% | 5.8 | 0.61 |

| 50% | 10.2 | 1.05 |

| 40% | 18.5 | 1.58 |

| 0% (Extrapolated) | - | ~2.8 (log k_w) |

Note: The data in this table is illustrative and intended to demonstrate the principle of log k determination via RP-HPLC.

Thin Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for qualitatively monitoring the progress of chemical reactions, such as the synthesis of this compound. umich.eduresearchgate.net It allows chemists to quickly assess the consumption of starting materials and the formation of the desired product. rochester.edu

The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically coated with a polar adsorbent like silica (B1680970) gel. umich.edu Alongside the reaction mixture, spots of the starting materials and sometimes a "co-spot" (a spot containing both the reaction mixture and the starting material) are applied to the baseline. rochester.edu The plate is then placed in a developing chamber containing a suitable solvent system (eluent). umich.edu

As the eluent moves up the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. researchgate.net Generally, less polar compounds travel further up the plate, resulting in a higher Retention Factor (R_f_) value, while more polar compounds have a stronger interaction with the silica gel and move shorter distances. umich.edurochester.edu After development, the spots are visualized, often using a UV lamp, as aromatic compounds like this compound are typically UV-active. rochester.edu

By comparing the spot corresponding to the reaction mixture with those of the starting materials, a researcher can track the reaction's progression. youtube.com The gradual disappearance of the starting material spot and the appearance and intensification of a new product spot indicate that the reaction is proceeding as expected. youtube.com

Table 2: Visual Representation of TLC for Reaction Monitoring

This table illustrates how a TLC plate would appear at different stages during the synthesis of this compound (Product) from its precursors (Reactant A + Reactant B).

| Lane on TLC Plate | Time = 0 hours | Time = 2 hours | Time = 4 hours (Completion) |

| Reactant A | ● (R_f = 0.4) | ● (R_f_ = 0.4) | ● (R_f_ = 0.4) |

| Reaction Mixture | ● (R_f_ = 0.4) | ● (R_f_ = 0.4)● (R_f_ = 0.6) | ● (R_f_ = 0.6) |

| Product | ● (R_f_ = 0.6) |

Note: This is a schematic representation. The ● symbol indicates the position of a spot after development. R_f_ values are hypothetical.

Elemental Analysis for Compositional Verification and Purity Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a sample. For this compound, this method provides definitive proof of its elemental composition and serves as a crucial checkpoint for purity. mdpi.comnih.gov

The analysis is performed using a specialized instrument that combusts a small, precisely weighed sample of the compound at high temperatures. The combustion gases (e.g., CO₂, H₂O, N₂) are then separated and quantified by detectors. From these measurements, the percentage of each element in the original sample is calculated.

The experimentally determined percentages are then compared to the theoretical values calculated from the compound's molecular formula, C₁₀H₇ClN₂O. A close agreement between the found and calculated values, typically within a margin of ±0.4%, confirms the identity and high purity of the synthesized compound. mdpi.com Any significant deviation could indicate the presence of impurities, residual solvent, or an incorrect structural assignment. This technique is often one of the final characterization steps performed on a newly synthesized batch of a compound before further study.

Table 3: Elemental Composition Data for this compound

| Element | Molecular Formula | Theoretical Mass % | Found Mass % (Typical) |

| Carbon (C) | C₁₀H₇ClN₂O | 58.13% | 58.05% |

| Hydrogen (H) | C₁₀H₇ClN₂O | 3.41% | 3.45% |

| Nitrogen (N) | C₁₀H₇ClN₂O | 13.56% | 13.61% |

| Chlorine (Cl) | C₁₀H₇ClN₂O | 17.16% | Not typically measured |

| Oxygen (O) | C₁₀H₇ClN₂O | 7.74% | Not typically measured |

Note: The "Found Mass %" values are hypothetical examples of what would be considered an acceptable result in a laboratory setting. Elemental analysis for chlorine and oxygen often requires separate, specific techniques.

Future Research Directions and Academic Applications

Development of Novel 6-Chloro-5-phenylpyrazin-2(1H)-one Scaffolds as Chemical Probes for Biological Systems

A primary avenue of future research lies in the development of this compound derivatives as chemical probes. These specialized molecules are designed to study biological systems by selectively interacting with and reporting on specific targets. The pyrazinone scaffold is an ideal starting point for creating such probes due to its synthetic tractability and inherent biological relevance. nih.gov

The development process would involve strategic modifications to the core structure to incorporate various functional moieties without compromising the compound's intrinsic binding affinity for its biological target. Key modifications could include:

Reporter Tags: Introduction of fluorescent dyes (fluorophores) or biotin (B1667282) tags. A fluorescently-labeled probe would allow for the visualization of the compound's distribution within cells and tissues using advanced microscopy techniques. A biotinylated probe would enable the isolation and identification of the compound's binding partners through affinity purification methods.

Photo-affinity Labels: Incorporation of photoreactive groups, such as azides or diazirines. Upon photoactivation, these groups form a covalent bond with the biological target, allowing for its permanent labeling and subsequent identification via proteomic analysis.

Minimalist Tags: For applications requiring minimal structural perturbation, small chemical handles like alkynes or azides can be introduced. These can then be selectively reacted with reporter molecules using bioorthogonal "click" chemistry.

The pyrazole (B372694) scaffold, which is structurally related to pyrazinone, has already been successfully utilized in the development of radiotracers for Positron Emission Tomography (PET), demonstrating the utility of such heterocyclic cores in creating advanced molecular imaging agents. nih.gov A similar approach could be applied to the this compound scaffold to create probes for non-invasive imaging.

Table 1: Hypothetical Chemical Probes Based on the this compound Scaffold

| Probe Type | Functional Moiety Added | Potential Application |

|---|---|---|

| Fluorescent Probe | Dansyl Chloride | Cellular localization studies via confocal microscopy |

| Affinity Probe | Biotin | Pull-down assays to identify protein binding partners |

| Photo-affinity Probe | Phenylazide | Covalent labeling and identification of the direct biological target |

| Clickable Probe | Terminal Alkyne | In-situ labeling and imaging via Cu-catalyzed cycloaddition |

Exploration of New Biological Targets and Mechanistic Pathways for Pyrazinone Activity

While the broader class of pyrazinones and related heterocycles are known to exhibit a range of biological effects, including insecticidal and anticancer activities, the specific biological targets of this compound remain to be fully elucidated. mdpi.comnih.gov Future research will focus on identifying these targets and understanding the mechanistic pathways through which the compound exerts its effects.

A systematic approach to target identification would involve a combination of computational and experimental methods:

Computational Screening: In silico docking studies can predict potential binding interactions with known protein structures, helping to prioritize candidate targets.

Phenotypic Screening: High-throughput screening of the compound against diverse cell lines or organisms can reveal its functional effects, such as inhibition of cell proliferation, induction of apoptosis, or disruption of specific signaling pathways.

Target Deconvolution: Once a biological effect is observed, techniques like affinity chromatography using immobilized probes (as described in 7.1), thermal proteome profiling (TPP), and activity-based protein profiling (ABPP) can be employed to identify the specific protein(s) that the compound binds to.

For example, related N-(5-phenylpyrazin-2-yl)-benzamide derivatives have been found to act as insect growth modulators by targeting Chitin Synthase 1. nih.gov This suggests that enzymes involved in critical biosynthetic pathways could be a promising class of targets for this compound.

Table 2: Illustrative Research Cascade for Target Identification

| Stage | Method | Objective |

|---|---|---|

| 1. Primary Screening | Cell Viability Assays (e.g., MTT) | Identify cancer cell lines sensitive to the compound. |

| 2. Secondary Screening | Target-based assays (e.g., Kinase panel) | Narrow down potential target classes. |

| 3. Target Validation | Affinity Pull-down + Mass Spectrometry | Isolate and identify the direct protein target from cell lysates. |

| 4. Pathway Analysis | Western Blotting, Reporter Assays | Confirm the compound's effect on the signaling pathway downstream of the identified target. |

Application in Chemical Biology for Deeper Mechanistic Elucidation of Cellular Processes

The development of chemical probes from the this compound scaffold will enable sophisticated investigations into cellular mechanics. These tools allow for the precise perturbation and observation of biological processes in real-time and in their native context.

For instance, a fluorescent probe could be used to track the dynamic localization of its target protein within different cellular compartments in response to various stimuli. This could provide critical insights into the protein's function and regulation. Similarly, a photo-affinity probe that covalently labels its target can be used to map the protein's interaction network. By isolating the covalently linked complex and identifying the associated proteins, researchers can uncover entire cellular machines and pathways that were previously unknown. This approach moves beyond simple target identification to a deeper understanding of the system-level consequences of the compound's activity.

Integration of Multi-Omics Data for a Comprehensive Understanding of Compound Effects

To gain a holistic view of the cellular response to this compound, future studies will increasingly rely on the integration of multiple "omics" datasets. nih.gov By treating a biological system (e.g., a cell culture or a model organism) with the compound and subsequently analyzing its genome, transcriptome, proteome, and metabolome, researchers can build a comprehensive picture of the compound's effects. mit.edumdpi.com

Transcriptomics (RNA-seq): Reveals changes in gene expression, highlighting the cellular pathways that are activated or repressed in response to the compound.

Proteomics: Quantifies changes in protein levels and post-translational modifications, providing a direct view of the cellular machinery being affected.

Metabolomics: Measures fluctuations in small molecule metabolites, offering a functional readout of the cell's metabolic state and identifying biochemical pathways disrupted by the compound. aspect-analytics.com

Integrating these large datasets can uncover unexpected mechanisms of action, identify potential off-target effects, and reveal biomarkers that could predict a system's response to the compound. researchgate.net This multi-omics approach is essential for moving from a single target-based understanding to a systems-level appreciation of the compound's biological activity.

Table 3: Multi-Omics Approaches to Characterize Compound Activity

| Omics Technology | Data Generated | Biological Insights |

|---|---|---|

| Transcriptomics | Differential gene expression profiles | Identification of regulated signaling pathways and transcription factors |

| Proteomics | Changes in protein abundance and modifications | Elucidation of target engagement and downstream protein-level effects |

| Metabolomics | Alterations in metabolite concentrations | Mapping of perturbed metabolic networks and enzyme activities |

Investigation of Hybrid Molecular Design Incorporating the Pyrazinone Moiety

Molecular hybridization is a powerful strategy in drug design that involves combining two or more pharmacophoric units into a single molecule. ieasrj.com This approach can lead to compounds with improved affinity, better selectivity, or even novel modes of action. The this compound moiety is an excellent candidate for inclusion in hybrid molecular designs.

Future research will explore the synthesis of hybrid molecules that covalently link the pyrazinone scaffold to other bioactive fragments. The choice of the linked pharmacophore would be guided by the desired biological activity. For example:

To develop new anticancer agents, the pyrazinone core could be linked to a fragment known to inhibit a specific kinase or interact with DNA. Several successful anticancer hybrids have been developed by combining pyrazole or pyrazoline cores with other moieties. mdpi.comnih.goveurekaselect.com

To create novel anti-inflammatory agents, the pyrazinone could be hybridized with a known inhibitor of an inflammatory enzyme like lipoxygenase. nih.gov

This modular approach allows for the systematic exploration of chemical space and the rational design of multifunctional molecules with tailored therapeutic properties.

Table 4: Examples of Hypothetical Hybrid Molecules and Their Rationale

| Hybrid Construct | Rationale | Potential Therapeutic Area |

|---|---|---|

| Pyrazinone-Kinase Inhibitor | Dual targeting of distinct signaling pathways to overcome drug resistance. | Oncology |

| Pyrazinone-Sulfonamide | Combining the pyrazinone core with a carbonic anhydrase inhibitor moiety. | Glaucoma, Oncology |

| Pyrazinone-Chalcone | Merging two scaffolds known for antioxidant and anti-inflammatory properties. | Inflammatory Diseases |

Q & A

Q. How can AI-driven platforms accelerate the discovery of this compound-based drug candidates?

- Category : Advanced (Digital Chemistry)

- Methodological Answer : Generative adversarial networks (GANs) propose novel analogs with optimized pharmacokinetic profiles (e.g., LogP < 3). Automated high-throughput screening (HTS) integrates robotic liquid handling and cheminformatics (KNIME, Pipeline Pilot) to prioritize candidates for in vitro validation. Blockchain-secured databases ensure data integrity across collaborative networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.